molecular formula C13H22N4 B1482138 2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098142-15-3

2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1482138
CAS No.: 2098142-15-3
M. Wt: 234.34 g/mol
InChI Key: GIULBVVOOPLRSW-UHFFFAOYSA-N
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Description

2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a fused heterocyclic compound of research interest for its potential as a protein kinase inhibitor . The core tetrahydropyrazolo[1,5-a]pyrazine scaffold is a key structure in developing novel bioactive molecules, particularly in oncology . Compounds within this chemical class are frequently investigated for their role in targeted cancer therapies, with mechanisms of action often involving the disruption of kinase-mediated signaling pathways critical for cell proliferation and survival . For instance, related fused heterocyclic compounds have demonstrated inhibitory activity against kinases like BTK (Bruton's Tyrosine Kinase), highlighting their relevance in the study of B-cell malignancies such as chronic lymphocytic leukemia and diffuse large B-cell lymphoma . The structural features of this compound—including the piperidin-3-yl moiety and the fused pyrazine ring—are common in pharmacologically active agents and are the subject of ongoing research to elucidate their full therapeutic potential . This product is intended for research purposes such as biochemical profiling, enzyme inhibition assays, and early-stage drug discovery investigations. For Research Use Only. Not for use in humans, or for diagnostic, therapeutic, or any other clinical procedures.

Properties

IUPAC Name

2-ethyl-5-piperidin-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-11-8-13-10-16(6-7-17(13)15-11)12-4-3-5-14-9-12/h8,12,14H,2-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIULBVVOOPLRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄. The compound features a piperidine ring and a tetrahydropyrazolo structure which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines. They inhibit key pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : These compounds have been reported to reduce inflammation markers in vitro and in vivo.
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits BRAF(V600E), EGFR
Anti-inflammatoryReduces cytokines and inflammation markers
AntimicrobialEffective against various bacterial strains

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors which are crucial in cancer signaling pathways.
  • Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives may scavenge free radicals and reduce oxidative stress.

Case Studies

Several studies have explored the biological efficacy of pyrazole derivatives similar to this compound:

  • Study on Antitumor Activity : A study demonstrated that a related pyrazole derivative significantly inhibited the growth of melanoma cells by targeting the BRAF pathway. The IC50 values indicated strong potency at low concentrations .
  • Anti-inflammatory Study : Another research highlighted the anti-inflammatory potential of pyrazole derivatives in a murine model of arthritis. The compounds reduced swelling and pain by decreasing pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogs in the Pyrazolo[1,5-a]pyrazine Family

Table 1: Core Modifications and Substituent Effects
Compound Name Core Structure Substituents (Positions) Key Properties/Activities References
2-Ethyl-5-(piperidin-3-yl)-... Pyrazolo[1,5-a]pyrazine 2-Ethyl; 5-Piperidin-3-yl Not explicitly stated (hypothetical) N/A
(R)-6-Isopropyl-4,5,6,7-THPP () Pyrazolo[1,5-a]pyrazine 6-Isopropyl Intermediate in Parkin E3 ligase modulators
5-Benzyl-4,5,6,7-THPP () Pyrazolo[1,5-a]pyrazine 5-Benzyl Synthetic intermediate; confirmed by NMR/MS
Ethyl 5-(3-Methylfuran-2-carbonyl)-... () Pyrazolo[1,5-a]pyrazine 5-(3-Methylfuran-2-carbonyl); 2-Ethoxycarbonyl Antiviral (RSV polymerase inhibition)
THPP Derivatives () Pyrazolo[1,5-a]pyrazine Variable (e.g., aryl, heteroaryl) HBV Core Protein Allosteric Modulators
Zanubrutinib () Pyrazolo[1,5-a]pyrimidine 4-Phenoxyphenyl; piperidine-acrylamide Btk inhibitor (Covalent binding)

Key Observations :

  • Core Flexibility : The pyrazolo[1,5-a]pyrazine scaffold tolerates diverse substituents (e.g., alkyl, aryl, heterocycles) at positions 2, 5, and 7, enabling tailored pharmacokinetic and pharmacodynamic profiles.
  • Piperidine vs. Benzyl/Phenyl : The 5-piperidin-3-yl group in the target compound introduces a basic amine, contrasting with the hydrophobic benzyl () or aryl groups in THPP derivatives (). This may enhance solubility and target engagement in CNS or enzyme-active sites.
  • Activity Correlation : Substituents at position 5 are critical for biological activity. For example, 5-(3-methylfuran-2-carbonyl) in confers antiviral activity, while 5-aryl groups in THPP derivatives () drive HBV inhibition.

Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Differences :

  • Pyrazine vs. Pyrimidine: Pyrazolo[1,5-a]pyrazine has two adjacent nitrogen atoms in the six-membered ring, while pyrazolo[1,5-a]pyrimidine (e.g., zanubrutinib, ) has two non-adjacent nitrogens.

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Properties
Compound Name Molecular Formula Molecular Weight Solubility Features References
2-Ethyl-5-(piperidin-3-yl)-... C₁₃H₂₁N₅ 247.34 g/mol Moderate solubility (basic amine) N/A
4,5,6,7-THPP Dihydrochloride () C₆H₁₁Cl₂N₃ 196.08 g/mol High solubility (salt form)
Zanubrutinib () C₂₇H₂₉N₇O₂ 507.57 g/mol Low solubility (lipophilic groups)

Key Observations :

  • The target compound’s piperidine group improves aqueous solubility compared to purely lipophilic analogs (e.g., zanubrutinib). Salt formation (e.g., dihydrochloride in ) further enhances solubility for drug delivery.
  • Molecular weight (~247 g/mol) aligns with Lipinski’s rules, suggesting favorable oral bioavailability.

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrazine Core

  • Starting Materials: Pyrazole derivatives and suitable diamine or aminoalkyl precursors.
  • Reaction Conditions: Cyclization typically under reflux in polar solvents such as ethanol or DMF, sometimes with acid or base catalysis.
  • Outcome: Formation of the fused bicyclic pyrazolo[1,5-a]pyrazine system.

Tetrahydro Ring Formation

  • Hydrogenation: Partial saturation of the pyrazolo[1,5-a]pyrazine ring to form the 4,5,6,7-tetrahydro derivative.
  • Catalysts: Commonly palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Control: Reaction time and pressure are controlled to avoid over-reduction.

Functionalization at the 5-Position with Piperidin-3-yl Group

  • Nucleophilic Substitution or Coupling: The piperidin-3-yl group can be introduced via nucleophilic substitution on a halogenated intermediate or via palladium-catalyzed cross-coupling reactions.
  • Protecting Groups: Piperidine nitrogen may be protected during synthesis to prevent side reactions.
  • Deprotection: Final deprotection under acidic or basic conditions to yield the free piperidin-3-yl substituent.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Product Intermediate
1 Cyclization Pyrazole derivative + diamine, EtOH reflux Pyrazolo[1,5-a]pyrazine core
2 Partial Hydrogenation Pd/C, H2, room temperature 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
3 Alkylation at 2-position Ethyl bromide, NaH, DMF 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
4 Nucleophilic substitution 3-Bromopiperidine, base, coupling catalyst This compound

Analysis of Preparation Methods

  • Yield and Purity: Optimization of each step is crucial to maximize yield and purity. Hydrogenation conditions must be carefully controlled to avoid over-reduction or ring opening.
  • Selectivity: Alkylation and substitution steps require regioselective control to ensure substitution at the correct positions.
  • Scalability: The synthetic route is amenable to scale-up, particularly when using catalytic hydrogenation and standard alkylation methods.
  • Safety and Environmental Considerations: Use of palladium catalysts and strong bases requires appropriate handling and disposal protocols.

Research Findings and Patents

  • Patents such as ES2744636T3 describe substituted tetrahydropyrazolo[1,5-a]pyrazine derivatives with kinase inhibitory activity, indicating synthetic methods involving substitution on the pyrazolo[1,5-a]pyrazine scaffold.
  • Related pyrazolo[1,5-a]pyrimidine compounds have been synthesized using similar strategies involving cyclization, hydrogenation, and functionalization steps, as documented in US9447106B2.
  • The synthetic versatility of the pyrazolo[1,5-a]pyrazine framework allows for various substitutions, including piperidinyl groups, enhancing biological activity and solubility.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Cyclization solvent Ethanol, DMF Reflux conditions
Hydrogenation catalyst Pd/C Room temperature, controlled pressure
Alkylation base NaH, KOtBu Polar aprotic solvents preferred
Alkylating agent Ethyl bromide or iodide Stoichiometric control needed
Piperidinyl introduction Nucleophilic substitution or Pd-catalyzed coupling Protecting groups may be required
Purification Chromatography, recrystallization Ensures high purity

Q & A

Q. What are the key synthetic strategies for preparing 2-ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

The synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors, iodination, and functionalization of the piperidine moiety. For example, analogous compounds (e.g., ethyl 2-iodo derivatives) are synthesized via cyclization of pyrazolo[1,5-a]pyrazine intermediates, followed by iodination using iodine and copper(II) acetate in methanol . Piperidine substitution may be achieved through nucleophilic substitution or reductive amination, with optimization of solvent systems (e.g., THF, DCM) and catalysts (e.g., LiAlH4 for reduction steps) critical for yield and purity .

Q. How can structural characterization be optimized for this compound?

Advanced spectroscopic techniques are essential:

  • NMR : 1^1H and 13^13C NMR (e.g., in CDCl₃) resolve the tetrahydropyrazolo-pyrazine core and substituents (e.g., ethyl, piperidine groups) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) confirms molecular weight (e.g., m/z 166 [M+H]+ for related derivatives) .
  • X-ray Crystallography : Used to validate stereochemistry in crystalline derivatives (e.g., tert-butyl carbamate intermediates) .

Q. What are the primary biological targets associated with this scaffold?

The tetrahydropyrazolo-pyrazine core is a privileged structure in medicinal chemistry. Related compounds inhibit enzymes such as:

  • HBV Core Protein : Derivatives act as allosteric modulators (CpAMs), suppressing viral replication in nucleos(t)ide-resistant strains .
  • Cholinesterases : Halogenated analogs (e.g., 2-iodo derivatives) show IC₅₀ values <1 µM for AChE/BChE, relevant to neurodegenerative diseases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antiviral activity?

Comparative analysis of halogenated derivatives reveals key SAR trends:

Compound Substituent Biological Activity IC₅₀/EC₅₀
Ethyl 2-iodo derivativeIodineCholinesterase inhibition0.466 µM
Ethyl 2-bromo derivativeBromineAnticancer0.5 µM
Ethyl 2-chloro derivativeChlorineAntimicrobial0.8 µM
Substitution at the 2-position with halogens enhances target binding, while ethyl/piperidine groups improve pharmacokinetic properties .

Q. What experimental designs address contradictions in biological data across analogs?

Discrepancies in activity (e.g., variable IC₅₀ values) may arise from assay conditions or stereochemical factors. Strategies include:

  • Dose-Response Curves : Validate activity across ≥3 independent replicates.
  • Enantiomer Separation : Use chiral chromatography (e.g., for (R)-isomers) to isolate active stereoisomers .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects .

Q. How can synthetic routes be optimized for scale-up without compromising purity?

Industrial-scale synthesis often employs:

  • Continuous Flow Reactors : Enhance efficiency for cyclization and iodination steps .
  • Automated Purification : Flash chromatography or recrystallization (e.g., ethanol/water systems) ensures >95% purity .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Q. What in vivo models validate the therapeutic potential of this compound?

  • HBV AAV Mouse Model : Oral administration of lead analogs (e.g., compound 45) reduces viral DNA load by >90% .
  • Cancer Stem Cell Models : Pyrazolo-pyrazine-fused chlorins (e.g., A-PX) show photodynamic efficacy in endometrial cancer stem cells via aldehyde dehydrogenase targeting .

Methodological Considerations

Q. How to mitigate challenges in regiocontrolled synthesis?

A four-step protocol ensures regioselectivity:

  • Alkylation : Pyrazole precursors with 2,2-dialkoxyethyl groups.
  • Formylation : Introduce aldehydes at the 5-position.
  • Deprotection/Cyclization : Acidic conditions (e.g., HCl/THF) yield tetrahydropyrazolo-pyrazines . Monitoring via TLC and adjusting reaction temperature (e.g., 65°C for LiAlH4 reductions) prevents side products .

Q. What computational tools predict binding modes to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with HBV core proteins or cholinesterases .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

Data Contradictions and Resolution

Q. Why do some analogs show divergent activity in enzyme vs. cell-based assays?

Discrepancies may reflect differences in membrane permeability or off-target effects. Solutions:

  • LogP Optimization : Adjust lipophilicity (e.g., via piperidine N-methylation) to enhance cellular uptake .
  • Proteomics Profiling : Identify off-target interactions using affinity pull-down assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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